molecular formula C15H15F2NO B2847071 (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2097913-81-8

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2847071
CAS No.: 2097913-81-8
M. Wt: 263.288
InChI Key: YIMCXBZSPPEJHC-UHFFFAOYSA-N
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Description

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone is a chemical compound with the molecular formula C15H15F2NO and a molecular weight of 263288 This compound features a 2,6-difluorophenyl ring attached to a cyclopropylidenepiperidine ring via a methanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone typically involves the following steps:

    Formation of the Cyclopropylidenepiperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylidenepiperidine ring.

    Attachment of the 2,6-Difluorophenyl Group: The 2,6-difluorophenyl group is introduced through a substitution reaction, where the appropriate 2,6-difluorophenyl precursor reacts with the cyclopropylidenepiperidine intermediate.

    Formation of the Methanone Linker: The final step involves the formation of the methanone linker, connecting the 2,6-difluorophenyl group to the cyclopropylidenepiperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Involves the sequential addition of reactants and catalysts in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: Can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropylidenepiperidine ring and the 2,6-difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO/c16-12-2-1-3-13(17)14(12)15(19)18-8-6-11(7-9-18)10-4-5-10/h1-3H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMCXBZSPPEJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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